7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC17207435
Molecular Formula: C12H9ClF3NO2
Molecular Weight: 291.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClF3NO2 |
|---|---|
| Molecular Weight | 291.65 g/mol |
| IUPAC Name | ethyl 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)9-5-6-7(12(14,15)16)3-4-8(13)10(6)17-9/h3-5,17H,2H2,1H3 |
| Standard InChI Key | LZAVZQMRWIRPHF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a bicyclic indole core substituted with electron-withdrawing groups (chlorine and trifluoromethyl) and an ethyl ester functional group. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural attributes include:
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic interactions in biological systems .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterization. Predicted spectral features include:
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NMR: Signals for the ethyl group (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet), aromatic protons (δ 7.2–7.8 ppm), and the indole NH proton (δ 10.5 ppm) .
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NMR: Peaks corresponding to the ester carbonyl (δ 165–170 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to ) .
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MS (ESI+): Molecular ion peak at m/z 292.05 ([M+H]) with fragments arising from ester cleavage and trifluoromethyl loss .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step strategies, leveraging classical indole-forming reactions such as the Fischer indole synthesis or transition-metal-catalyzed cross-coupling. A representative route includes:
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Indole Core Formation: Cyclization of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.
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Functionalization:
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Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of or DCC/DMAP .
Optimization and Yield
A published protocol reports a 92% yield for the hydrolysis of a methyl ester precursor to the carboxylic acid, followed by ethyl esterification under mild conditions . Critical parameters include:
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Temperature: 60–80°C for cyclization steps.
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Catalysts: Palladium catalysts for cross-coupling reactions.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Melting Point | 120–125°C (predicted) | |
| Boiling Point | 320–325°C (estimated) | |
| Solubility in Water | <0.1 mg/mL (lipophilic nature) | |
| LogP (Octanol-Water) | 3.5–4.0 |
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.
Stability and Reactivity
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .
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Light Sensitivity: Degrades upon prolonged UV exposure, requiring storage in amber glass .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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The trifluoromethyl group enhances membrane permeability and target binding affinity .
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The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
| Parameter | Details | Source |
|---|---|---|
| GHS Pictogram | Warning (Exclamation mark) | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Measures | P305+P351+P338 (Eye contact) |
Environmental Impact
Predicted ecotoxicity data:
Applications in Research and Industry
Pharmaceutical Intermediate
Used in the synthesis of kinase inhibitors and serotonin receptor modulators. A key intermediate in the production of:
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Antiviral Agents: Inhibitors of viral RNA polymerases.
Material Science
Incorporated into organic semiconductors due to its electron-deficient aromatic system .
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